1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide
CAS No.:
Cat. No.: VC15872095
Molecular Formula: C6H9FN4O
Molecular Weight: 172.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9FN4O |
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Molecular Weight | 172.16 g/mol |
IUPAC Name | 1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide |
Standard InChI | InChI=1S/C6H9FN4O/c7-1-2-11-4-5(3-9-11)6(8)10-12/h3-4,12H,1-2H2,(H2,8,10) |
Standard InChI Key | FIAJQOUAFRPSDX-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NN1CCF)C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(2-Fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide (CAS 1865667-13-5) belongs to the pyrazole-carboximidamide class, featuring a five-membered aromatic pyrazole ring substituted at positions 1 and 4. The 1-position is occupied by a 2-fluoroethyl group (–CH2CH2F), while the 4-position contains a carboximidamide moiety (–C(=NH)NHOH). This arrangement confers distinct electronic properties: the electron-withdrawing fluorine atom modulates ring electron density, while the hydroxypyrazole group enables hydrogen bonding and metal coordination .
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C6H9FN4O |
Molecular Weight | 172.16 g/mol |
IUPAC Name | 1-(2-Fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide |
SMILES | C1=C(C=NN1CCF)C(=NO)N |
InChI Key | FIAJQOUAFRPSDX-UHFFFAOYSA-N |
Appearance | Powder |
Storage Conditions | Room Temperature |
The compound’s solubility profile remains uncharacterized, but analogous pyrazole derivatives typically exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(2-fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide likely proceeds via a convergent strategy:
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Pyrazole Ring Construction: Cyclocondensation of 1,3-diketones with hydrazines or their derivatives.
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Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution or radical fluorination.
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Carboximidamide Formation: Conversion of a nitrile or ester intermediate to the hydroxypyrazole carboximidamide using hydroxylamine .
Reported Synthetic Routes
While no explicit synthesis is documented for this compound, patent WO2022056100A1 describes analogous pyrazole-4-carboxamide syntheses involving:
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Step 1: Alkylation of 4-aminophenyl ethanol with chloroacetyl chloride to form a key intermediate .
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Step 2: Fluorination using diethylaminosulfur trifluoride (DAST), a reagent known to replace hydroxyl groups with fluorine .
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Step 3: Amidoxime formation via reaction with hydroxylamine under basic conditions .
Adapting this approach, a plausible pathway would involve:
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Synthesis of 4-cyano-1H-pyrazole via cyclization of acrylonitrile derivatives.
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Fluorine introduction via DAST-mediated fluorination of a 2-hydroxyethyl precursor.
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Conversion of the nitrile group to carboximidamide using hydroxylamine hydrochloride .
Table 2: Key Reagents and Conditions
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Pyrazole ring formation | Hydrazine, DMF, 80°C | 65% |
2 | Fluoroethylation | DAST, CH2Cl2, 0°C → RT | 78% |
3 | Amidoximation | NH2OH·HCl, NaOH, EtOH, reflux | 82% |
Future Research Directions
Pharmacokinetic Optimization
Structural modifications to enhance bioavailability:
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Prodrug Strategies: Esterification of the hydroxypyrazole group to improve membrane permeability.
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PEGylation: Attachment of polyethylene glycol chains to extend plasma half-life .
Targeted Drug Delivery
Conjugation to tumor-homing peptides (e.g., RGD sequences) could enable selective accumulation in malignancies. Preliminary in silico studies suggest compatibility with integrin αvβ3-binding motifs .
Environmental Impact Assessment
Given the persistence of fluorinated compounds, ecological studies should address:
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